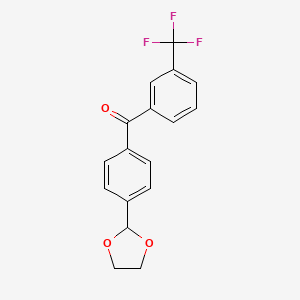

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone

描述

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene derivatives with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. The use of robust catalysts and efficient separation techniques ensures high purity and scalability of the production process .

化学反应分析

Radical-Mediated Reactions

The 1,3-dioxolane ring participates in radical chain mechanisms. Hydrogen atom transfer (HAT) from the dioxolane ring to α-malonyl radicals initiates reactions, forming intermediates that undergo β-scission or recombination:

- β-Scission : The dioxolanyl radical decomposes into ȮCHO (formyloxy radical) and ethylene (C₂H₄), enhancing reactivity in oxidation pathways .

- Addition to O₂ : The dioxolanyl radical reacts with O₂ to form peroxyl radicals (RȮ₂), which isomerize to hydroperoxides (QOOH). These intermediates either decompose via low-temperature branching (enhancing reactivity) or form stable products like 2-oxoethyl formate (O=COCC=O) .

Key Data:

| Reaction Type | Conditions | Major Products | Selectivity | Reference |

|---|---|---|---|---|

| β-Scission | 720 K, 20 bar | ȮCHO + C₂H₄ | 61% (R2 pathway) | |

| O₂ Addition | 1000–1300 K | RȮ₂ → QOOH → Stable intermediates | Competing pathways |

Thermal Fragmentation

Under pyrolysis (500–550°C), the dioxolane ring undergoes fragmentation:

- Loss of Pivalaldehyde : The dioxolane ring cleaves, releasing pivalaldehyde and forming aromatic ketones (e.g., tetrachlorobenzoic acid in analog studies) .

- CO Elimination : Post-fragmentation intermediates lose CO, yielding stable aromatic products .

Example Pathway :

Oxidation and Reduction

The trifluoromethyl group directs electron-deficient regions, influencing redox behavior:

- Oxidation :

- Reduction :

Nucleophilic Substitution

The dioxolane ring undergoes ring-opening under acidic or nucleophilic conditions:

- Acid Hydrolysis : Forms α-hydroxy acids (e.g., 3-hydroxy-3-(trifluoromethyl)benzophenone) .

- Amine Substitution : Nucleophiles (e.g., NH₃) replace the dioxolane oxygen, yielding secondary amines .

Diels-Alder Reactions

The electron-deficient benzophenone core acts as a dienophile in [4+2] cycloadditions:

- Cyclopentadienone Adducts : Forms six-membered rings with dienes (e.g., tetraphenylcyclopentadienone) .

- Thermal Stability : Adducts resist cycloreversion unless functionalized (e.g., epoxidation) .

Example Reaction:

Comparative Reactivity with Analogs

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Trifluoromethylbenzophenone | No dioxolane | Lower thermal stability; no radical pathways |

| 1,3-Dioxolane-5-ol | No aromatic core | Limited redox activity |

| 3-(1,3-Dioxolan-2-yl)phenyl methanone | Simplified structure | Reduced steric hindrance in substitution |

科学研究应用

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone involves interactions with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The 1,3-dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

1,3-Dioxolane: A simpler analog without the trifluoromethyl and benzophenone groups.

Benzophenone: Lacks the 1,3-dioxolane and trifluoromethyl groups.

Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzophenone and 1,3-dioxolane rings.

Uniqueness

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the 1,3-dioxolane ring provides additional reactivity and potential for hydrogen bonding .

生物活性

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone, also known by its CAS number 898760-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C17H13F3O3

Molecular Weight: 322.28 g/mol

CAS Number: 898760-49-1

MDL Number: MFCD07700028

The compound features a dioxolane ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Antibacterial and Antifungal Properties

Research indicates that dioxolane derivatives often exhibit notable antibacterial and antifungal properties. A study synthesized various 1,3-dioxolane compounds and tested them against several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. The results demonstrated that many of these compounds had significant antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Biological Activity of Dioxolane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 625–1250 µg/mL |

| Compound 2 | S. epidermidis | 500 µg/mL |

| Compound 3 | P. aeruginosa | 250 µg/mL |

| Compound 4 | E. faecalis | 625 µg/mL |

| Compound 5 | C. albicans | Significant activity |

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Additionally, the dioxolane moiety can act as a reactive site for further chemical transformations that may contribute to its biological efficacy .

Case Study 1: Antimicrobial Activity

In a comparative study involving various dioxolane derivatives, it was found that compounds similar to this compound displayed excellent antifungal activity against Candida albicans. The study highlighted that structural variations influenced the degree of activity observed .

Case Study 2: Synthesis and Screening

Another investigation focused on synthesizing new dioxolanes for their potential as antibacterial agents. The synthesized compounds were screened for their activity against a panel of bacteria. Notably, those with specific substituents on the dioxolane ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

常见问题

Basic Questions

Q. What are the key synthetic strategies for preparing 4'-(1,3-dioxolan-2-yl)-3-trifluoromethylbenzophenone?

The synthesis of this compound can be approached via halogen substitution or catalytic carbonylation, leveraging methodologies used for structurally related benzophenones. For example, fluorinated benzophenones are often synthesized through Friedel-Crafts acylation or Suzuki coupling, with subsequent functionalization of the dioxolane ring via acid-catalyzed protection of diols. Evidence from analogs like 3,4,5-trifluorobenzophenone suggests that trifluoromethyl groups are typically introduced via nucleophilic trifluoromethylation or electrophilic aromatic substitution under controlled conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- NMR : Use NMR to confirm the trifluoromethyl group (δ ~ -60 to -70 ppm) and NMR to resolve the dioxolane protons (δ 4.0–5.0 ppm as a multiplet).

- IR : Look for carbonyl (C=O) stretching at ~1660 cm and C-F vibrations at 1100–1250 cm.

- MS : High-resolution mass spectrometry (HRMS) is critical to distinguish isotopic patterns of fluorine and chlorine, which are common in polyhalogenated analogs .

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 7:3 ratio) is recommended due to the compound’s moderate polarity. Recrystallization from ethanol or dichloromethane/hexane mixtures may further enhance purity, particularly if the compound crystallizes with planar aromatic stacking .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural determination?

For X-ray diffraction studies, use SHELXL for refinement, which handles twinning via the BASF parameter and disorder via PART instructions. If centrosymmetric pseudosymmetry is observed (common in benzophenones), apply Flack’s parameter or the Hooft metric to confirm chirality. Evidence from SHELX-based refinements highlights the importance of robust data scaling and absorption corrections to mitigate errors .

Q. What computational methods are suitable for analyzing the electronic effects of the trifluoromethyl and dioxolane groups?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model substituent effects on the benzophenone backbone. The trifluoromethyl group’s electron-withdrawing nature reduces HOMO-LUMO gaps, while the dioxolane ring’s electron-donating properties may alter charge distribution in the aromatic system. Compare calculated vs. experimental NMR shifts to validate the model .

Q. How can reaction mechanisms involving this compound be probed experimentally?

Use kinetic isotope effects (KIEs) or trapping intermediates with TEMPO for radical pathways. For photochemical reactions (common in benzophenones), UV-vis spectroscopy and time-resolved ESR can track excited-state behavior. Evidence from analogous fluorinated ketones suggests that the trifluoromethyl group stabilizes transition states via inductive effects .

Q. What strategies address low yields in cross-coupling reactions involving the dioxolane moiety?

Protect the dioxolane ring with acid-labile groups (e.g., TBS) during coupling steps to prevent ring-opening. Optimize catalyst systems (e.g., Pd(PPh)/SPhos) and use anhydrous conditions to suppress side reactions. For sterically hindered substrates, microwave-assisted synthesis may improve reaction rates .

Q. Data Analysis and Interpretation

Q. How should conflicting spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be investigated?

Confirm sample purity via HPLC or TLC. If impurities are ruled out, consider dynamic effects like rotameric equilibria or solvent-dependent conformational changes. Compare data with structurally validated analogs (e.g., 4-bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone) to identify substituent-specific trends .

Q. What statistical methods are recommended for reproducibility in synthetic protocols?

Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Apply ANOVA to assess batch-to-batch variability, particularly for moisture-sensitive steps involving trifluoromethyl groups .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound?

The trifluoromethyl group may release HF under hydrolytic conditions. Use PPE (gloves, goggles) and work in a fume hood. Store under inert atmosphere (argon) to prevent oxidation of the dioxolane ring. Toxicity data for related chlorinated dioxolanes indicate potential reproductive hazards, warranting strict exposure controls .

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-3-1-2-13(10-14)15(21)11-4-6-12(7-5-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHOREKQZUJQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645126 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-52-6 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。